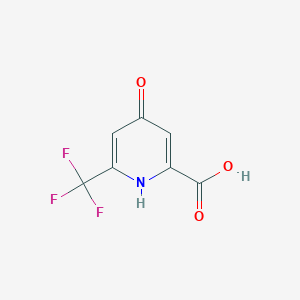

4-Hydroxy-6-(trifluoromethyl)picolinic acid

Description

4-Hydroxy-6-(trifluoromethyl)picolinic acid is a picolinic acid derivative characterized by a hydroxyl (-OH) group at position 4 and a trifluoromethyl (-CF₃) group at position 6 on the pyridine ring. This structure confers unique physicochemical properties, including enhanced acidity due to the electron-withdrawing effects of the -CF₃ group and the hydrogen-bonding capacity of the hydroxyl moiety. For example, 3-hydroxy-6-(trifluoromethyl)picolinic acid (MW: 207.11 g/mol) exhibits a boiling point that is undocumented but shares comparable stability and solubility trends with other fluorinated picolinic acids . Such compounds are often explored in medicinal chemistry and agrochemical research due to their metabolic stability and bioactivity .

Properties

IUPAC Name |

4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-3(12)1-4(11-5)6(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMZYPODMKLXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Functionalization of the Pyridine Ring

Direct functionalization strategies often begin with pre-substituted pyridine precursors. For example, 6-trifluoromethylpicolinic acid derivatives serve as intermediates for introducing hydroxyl groups via electrophilic aromatic substitution or metal-mediated reactions. A patent by CN107778227B demonstrates the utility of sodium tungstate (Na₂WO₄) and crown ether catalysts in oxidizing methyl groups to carboxylic acids under acidic conditions. While this method targets fluorinated analogs, analogous conditions could oxidize a 4-methyl group to a hydroxyl moiety in the presence of directed metalation agents.

Key steps include:

Oxidation of Substituted Picoline Derivatives

Oxidation of methyl groups on picoline frameworks is a cornerstone for synthesizing picolinic acids. A method described in CN104003934A employs potassium dichromate (K₂Cr₂O₇) and Na₂WO₄·2H₂O in dilute sulfuric acid to convert 6-chloro-3-fluoro-2-picoline to its carboxylic acid derivative. Adapting this approach, 4-hydroxy-6-(trifluoromethyl)picolinic acid could be synthesized by oxidizing a 2-methyl group on a 4-hydroxy-6-(trifluoromethyl)picoline precursor.

Optimization factors :

Halogenation and Hydroxylation Strategies

Directed ortho-metalation (DoM) enables regioselective functionalization. A patent by WO2018116139A1 outlines the use of TMPMgCl·LiCl (tetramethylpiperidinyl magnesium chloride lithium chloride) to deprotonate pyridine derivatives at the 4-position, followed by quenching with CO₂ to install carboxylic acid groups. Subsequent hydroxylation could be achieved via:

- Pd-catalyzed C–O coupling with hydroxylamine derivatives.

- Acid-catalyzed hydrolysis of protected alkoxy groups.

For trifluoromethylation, Umemoto’s reagent (trifluoromethyl sulfonium salts) or CF₃Cu complexes facilitate electrophilic substitution at the 6-position.

Comparative Analysis of Synthetic Routes

*Yields extrapolated from analogous reactions in cited patents.

Key Reaction Mechanisms and Optimization

Oxidation Mechanisms

The oxidation of methyl groups to carboxylic acids proceeds via a chromium(VI)-mediated pathway :

- Esterification of the methyl group to form a chromate ester intermediate.

- Hydride transfer from the methyl carbon to Cr(VI), reducing it to Cr(IV).

- Hydrolysis of the intermediate to yield the carboxylic acid.

Critical parameters :

Trifluoromethylation Dynamics

Electrophilic trifluoromethylation involves single-electron transfer (SET) mechanisms. For example, CF₃Cu transfers a CF₃ radical to the pyridine ring, followed by rearomatization. Steric hindrance at the 6-position favors this pathway over nucleophilic routes.

Industrial-Scale Production Considerations

Large-scale synthesis demands cost-effective and safe protocols:

- Solvent selection : THF and DMF are replaced with toluene or cyclopentyl methyl ether (CPME) for lower toxicity.

- Catalyst recovery : Na₂WO₄ and crown ethers are recycled via aqueous extraction, reducing waste.

- Process intensification : Continuous flow reactors minimize exposure to hazardous intermediates like K₂Cr₂O₇.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Hydroxy-6-(trifluoromethyl)picolinic acid is a picolinic acid derivative with a hydroxyl group and a trifluoromethyl group at the 4 and 6 positions, respectively. Its chemical formula is . The trifluoromethyl group enhances the compound's lipophilicity, which allows for better penetration of biological membranes.

Applications

- Chemistry It serves as a building block for synthesizing various compounds.

- Enzyme Inhibition It can inhibit specific enzymes by binding to molecular targets and blocking substrate access. The hydroxyl group may also contribute to the stability of these interactions through hydrogen bonding. Studies have looked at its effects on biological pathways related to cancer and metabolic diseases.

- Agrochemicals Derivatives like ethyl 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate are used in agrochemical applications.

Related Compounds

- Ethyl 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate This compound has hydroxyl and trifluoromethyl groups on pyridine and is used primarily in agrochemical applications.

- Ethyl 6-(trifluoromethyl)picolinate This compound contains only a trifluoromethyl group and is less hydrophilic than 4-hydroxy derivatives.

- Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate This compound has hydroxyl and trifluoromethyl groups on quinoline, potentially leading to different biological activities.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. For instance, in herbicidal applications, it may act by inhibiting specific enzymes or pathways critical for plant growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

6-(Trifluoromethyl)picolinic Acid

3-Hydroxy-6-(trifluoromethyl)picolinic Acid

4,6-Bis(trifluoromethyl)picolinic Acid

- Structure : Additional -CF₃ group at position 4.

- Key Differences : Increased lipophilicity (logP) but reduced solubility in aqueous media. Similarity score: 0.88 .

Functional Group Modifications

6-(4-Methoxyphenyl)picolinic Acid

4-Aminopicolinic Acid Hydrochloride

- Structure: Amino (-NH₂) group replaces the hydroxyl at position 4.

- Key Differences: Basic amino group enables zwitterionic formation with the carboxylic acid, influencing solubility and pharmacokinetic behavior. Similarity score: 0.74 .

Halogenated and Mixed-Substituent Derivatives

6-(4-Fluorophenyl)picolinic Acid

6-Amino-3-(3-chloro-4-fluorophenyl)picolinic Acid

- Structure: Combines amino, chloro, and fluoro substituents.

- Applications include kinase inhibition studies .

Comparative Data Table

*Inferred data; †Based on structural analog in .

Biological Activity

4-Hydroxy-6-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, notable for its unique structural features, including a hydroxyl group and a trifluoromethyl group at the 4 and 6 positions, respectively. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor, which may have implications in various therapeutic areas, including cancer and metabolic diseases.

- Chemical Formula : C₇H₄F₃N₁O₃

- Molecular Structure : The presence of the trifluoromethyl group significantly enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound binds to specific molecular targets, particularly enzymes, blocking substrate access. The hydroxyl group may participate in hydrogen bonding, enhancing the stability of these interactions.

Biological Activity Overview

Research has demonstrated that this compound can inhibit specific enzymes effectively. The trifluoromethyl group contributes to its enhanced biological activity due to increased metabolic stability and lipid solubility, which improves membrane permeability.

Key Findings from Research Studies

- Enzyme Inhibition : Studies indicate that this compound exhibits inhibitory effects on various enzymes involved in metabolic pathways.

- Cancer Research : Preliminary investigations suggest potential anti-cancer properties, with studies showing inhibition of cell proliferation in cancer cell lines.

- Metabolic Pathways : The compound has been implicated in modulating pathways related to metabolic diseases, although further research is required to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate | Hydroxyl and trifluoromethyl groups on pyridine | Used primarily in agrochemical applications |

| Ethyl 6-(trifluoromethyl)picolinate | Contains only trifluoromethyl group | Less hydrophilic than the 4-hydroxy derivative |

| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | Hydroxyl and trifluoromethyl groups on quinoline | Potentially different biological activities |

Case Studies

- Inhibition Studies : A study demonstrated that this compound inhibited specific enzymes with IC50 values indicating moderate potency.

- Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that the compound induced apoptosis, suggesting potential as an anti-cancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-6-(trifluoromethyl)picolinic acid?

- Methodological Answer : Synthesis of trifluoromethyl-substituted picolinic acids often involves halogenation followed by hydrolysis or cross-coupling reactions. For example, 4-Chloro-6-(trifluoromethyl)nicotinic acid (PC51210) is synthesized via palladium-catalyzed coupling of trifluoromethyl precursors with halogenated pyridine derivatives . Adapting this approach, researchers could substitute chloro with hydroxy groups via controlled hydrolysis (e.g., using NaOH under inert conditions). Characterization via NMR and LC-MS is critical to confirm structural integrity .

Q. How can researchers ensure accurate characterization of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare and NMR shifts with structurally similar compounds like 4-hydroxy-6-methylnicotinic acid (PubChem CID 10702014) to identify substituent effects .

- LC-MS/MS : Quantify purity and detect impurities, referencing fragmentation patterns of trifluoromethyl analogs (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid) .

- XRD : Resolve crystallographic data to confirm regiochemistry, as seen in halogenated picolinic acid derivatives .

Q. What safety protocols should be followed during handling?

- Methodological Answer : Refer to SDS guidelines for structurally related compounds (e.g., 6-(Methylsulfonyl)picolinic acid):

- Use PPE (gloves, goggles) to prevent skin/eye contact .

- Store in a dry, cool environment away from oxidizers, as trifluoromethyl groups may decompose under heat .

- Dispose of waste via licensed hazardous waste facilities, considering potential aquatic toxicity (e.g., ecotoxicological data for trifluoromethyl analogs) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity compared to other substituents?

- Methodological Answer : The electron-withdrawing nature of the -CF group increases acidity and stabilizes intermediates in nucleophilic reactions. Compare pKa values with methyl (4-hydroxy-6-methylnicotinic acid) or chloro (4-chloro-6-(trifluoromethyl)nicotinic acid) derivatives via potentiometric titration. Computational modeling (DFT) can predict charge distribution and reaction pathways .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Design pH-dependent stability studies (e.g., 1–14 pH range, 25–60°C) using HPLC to monitor degradation. For example, conflicting data on hydrolysis rates in trifluoromethyl analogs (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid) may arise from solvent polarity effects; control ionic strength and buffer composition to isolate variables . Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Q. How can researchers optimize catalytic systems for asymmetric functionalization?

- Methodological Answer : Screen transition-metal catalysts (e.g., Pd, Cu) for regioselective C-H activation. For instance, Pd(OAc) with bidentate ligands (e.g., 1,10-phenanthroline) enhances selectivity in trifluoromethylpyridine syntheses . Use kinetic isotope effects (KIE) and deuterium labeling to probe mechanistic pathways.

Key Considerations for Experimental Design

- Synthetic Optimization : Use Design of Experiments (DoE) to vary reaction time, temperature, and catalyst loading.

- Ecotoxicology : Assess biodegradability using OECD 301 guidelines, as trifluoromethyl groups may persist in aquatic systems .

- Contradiction Resolution : Employ meta-analysis of existing data on trifluoromethylpyridines to identify trends in reactivity/stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.